molecular formula C25H19ClFN3O4 B4947585 2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B4947585
M. Wt: 479.9 g/mol
InChI Key: DXHCUUKOPLYBDI-XKZIYDEJSA-N
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Description

2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural framework, which includes a chlorobenzyl group, an imidazolidinylidene moiety, and a phenoxyacetamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinylidene Intermediate: This step involves the reaction of 4-chlorobenzylamine with a suitable carbonyl compound to form the imidazolidinylidene intermediate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling with Phenoxyacetic Acid: The imidazolidinylidene intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide linkage.

    Introduction of the Fluorophenyl Group:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinylidene moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinylidene structure, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified derivatives of the original compound with altered functional groups.

Scientific Research Applications

2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

    Biology: In biological research, the compound is studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.

    Industry: In industrial applications, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific context and application of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide linkage but differ in the substituents attached to the phenyl ring.

    Imidazolidinylidene Compounds: These compounds contain the imidazolidinylidene moiety but may have different substituents on the nitrogen atoms.

    Fluorophenyl Derivatives: These compounds feature the fluorophenyl group but differ in the other functional groups present in the molecule.

The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[4-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O4/c26-18-5-1-17(2-6-18)14-30-24(32)22(29-25(30)33)13-16-3-11-21(12-4-16)34-15-23(31)28-20-9-7-19(27)8-10-20/h1-13H,14-15H2,(H,28,31)(H,29,33)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHCUUKOPLYBDI-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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